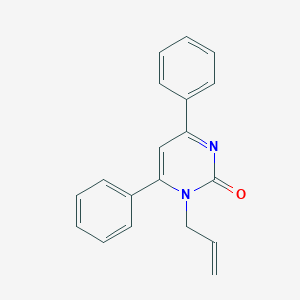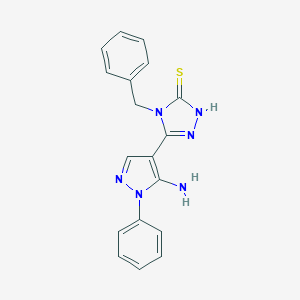
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, also known as ADP or allopurinol, is a chemical compound that has been widely used in scientific research for its unique properties. It was first discovered in 1956 and has since been studied extensively for its potential applications in various fields.
作用機序
The mechanism of action of 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone involves the inhibition of xanthine oxidase, an enzyme that is involved in the production of uric acid. By blocking the activity of this enzyme, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone reduces the levels of uric acid in the blood, which can help to prevent the development of gout, kidney stones, and other conditions that are caused by high levels of uric acid.
Biochemical and Physiological Effects
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects, including the reduction of uric acid levels, the inhibition of xanthine oxidase activity, and the protection of neurons from oxidative stress. 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has also been shown to have antioxidant properties, which can help to reduce the damage caused by free radicals in the body.
実験室実験の利点と制限
One of the major advantages of using 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone in lab experiments is its well-established mechanism of action and safety profile. 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been used in clinical settings for decades and has been shown to be safe and effective in reducing uric acid levels and preventing gout and other conditions. However, one limitation of using 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone in lab experiments is that it may not be suitable for all types of research, as its effects are primarily focused on the inhibition of xanthine oxidase and the reduction of uric acid levels.
将来の方向性
There are many potential future directions for research on 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, including its potential applications in cancer therapy, neuroprotection, and cardiovascular disease. One area of research that is currently being explored is the development of new 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone analogs that may have improved efficacy and safety profiles compared to the original compound. Another area of research is the identification of new targets for 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, which may help to expand its potential applications in various fields. Overall, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone is a promising compound with many potential applications in scientific research, and its continued study is likely to yield many new insights and discoveries in the years to come.
合成法
The synthesis of 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone involves the reaction of 4,6-dichloropyrimidine with potassium hydroxide and allylamine, followed by the addition of phenylhydrazine and sodium ethoxide. The resulting compound is then treated with acetic anhydride and heated to form 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone.
科学的研究の応用
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been used in various scientific research applications, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to inhibit the growth of cancer cells by blocking the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species. In neuroprotection, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to reduce the risk of heart attacks and strokes by lowering the levels of uric acid in the blood, which is a major risk factor for these conditions.
特性
分子式 |
C19H16N2O |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
4,6-diphenyl-1-prop-2-enylpyrimidin-2-one |
InChI |
InChI=1S/C19H16N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h2-12,14H,1,13H2 |
InChIキー |
GJNFZFHPHWCEGN-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)


![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)

![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)